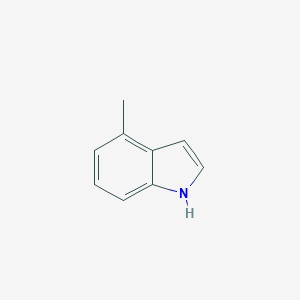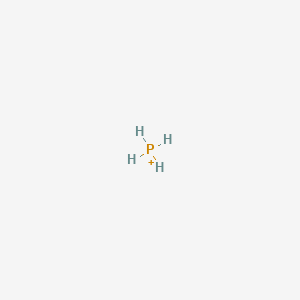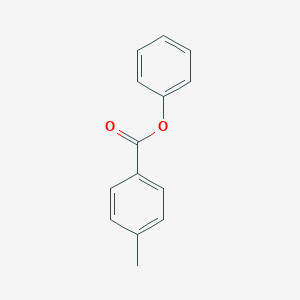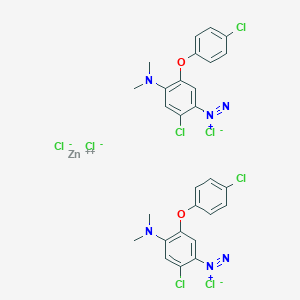
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMI-1 and is a bicyclic ketone with a molecular formula of C10H16O.
Mécanisme D'action
The mechanism of action of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is not fully understood. However, studies have shown that HMI-1 can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Additionally, HMI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that HMI-1 can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one in lab experiments is its potent anti-cancer properties. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using HMI-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of HMI-1 and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for HMI-1 could lead to increased availability and lower costs, making it more accessible for research and potential clinical applications.
Méthodes De Synthèse
The synthesis of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of HMI-1 is the Friedel-Crafts reaction. This reaction involves the reaction of 2-methylcyclopentanone with anhydrous aluminum chloride in the presence of toluene. The resulting product is then treated with sodium hydroxide to yield (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one.
Applications De Recherche Scientifique
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of HMI-1 is in the field of cancer research. Studies have shown that HMI-1 has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, HMI-1 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
17428-83-0 |
|---|---|
Nom du produit |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
InChI |
InChI=1S/C10H16O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
Clé InChI |
WYKZJZRPDWKUBM-WCBMZHEXSA-N |
SMILES isomérique |
C[C@@]12CCCC[C@H]1CCC2=O |
SMILES |
CC12CCCCC1CCC2=O |
SMILES canonique |
CC12CCCCC1CCC2=O |
Synonymes |
1H-Inden-1-one, octahydro-7a-methyl-, trans- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




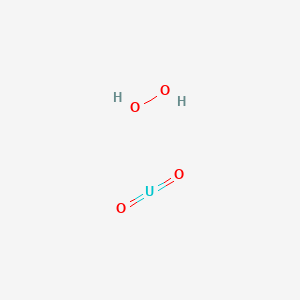
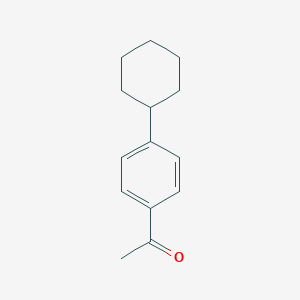
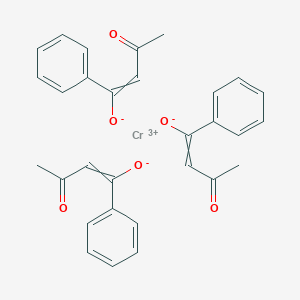
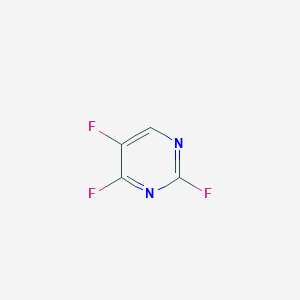
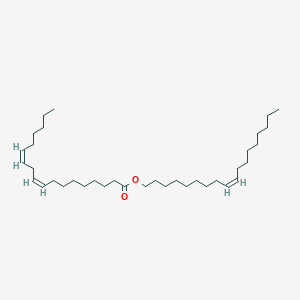
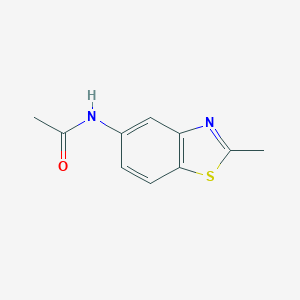
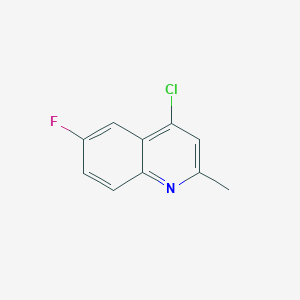

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
